3-Dimethylphosphorylprop-1-yne
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reaction conditions, products, and mechanisms .Physical and Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, etc .Scientific Research Applications
Very Low-Pressure Pyrolysis of Related Compounds
Research on compounds structurally similar to 3-Dimethylphosphorylprop-1-yne, such as 3,3-dimethylbut-1-yne, has been conducted to understand their decomposition and the stabilization energy of resulting radicals. The study utilized very low-pressure pyrolysis (VLPP) to investigate the unimolecular decomposition, shedding light on the energetic properties and reaction kinetics of these molecules (King, 1977).
Phosphonic Systems and Structural Studies
Investigations into the structural properties of phosphonic systems have revealed insights into intramolecular interactions and the potential for derivative synthesis. For instance, studies on dimethyl 2-hydroxy-3-benzoylpropylphosphonate highlight the interactions between hydroxyl oxygen and phosphorus atoms, indicating the complexity and versatility of phosphorus-containing compounds (Bourne, Modro, & Modro, 1995).
Anticancer and Antibacterial Activities
Research into yttrium (III) complexes with dimethyl-1,10-phenanthroline ligands has shown promising in vitro anticancer and antibacterial activities, indicating the potential therapeutic applications of metal complexes involving dimethyl groups (Jahani, Aramesh-Boroujeni, & Noroozifar, 2021).
Olefin Metathesis Catalysts
The synthesis of ruthenium-based complexes for olefin metathesis reactions demonstrates the application of dimethyl-substituted ligands in catalysis, offering improved reaction efficiencies and the potential for creating novel organic compounds (Scholl, Ding, Lee, & Grubbs, 1999).
Solar Energy Conversion
Studies on cyanine dyes with dimethyl groups for dye-sensitized solar cells illustrate the role of such compounds in enhancing photoelectric conversion efficiency, pointing towards advancements in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-dimethylphosphorylprop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h1H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSYPNWQUYTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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